5-(5-Bromothiophen-2-yl)thiophene-2-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

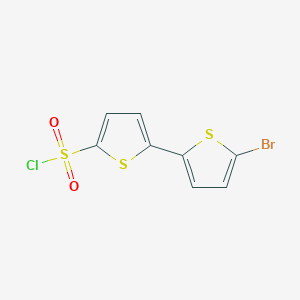

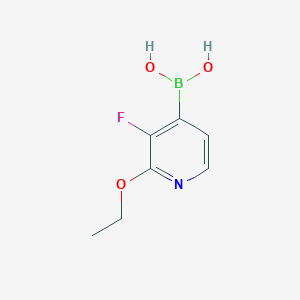

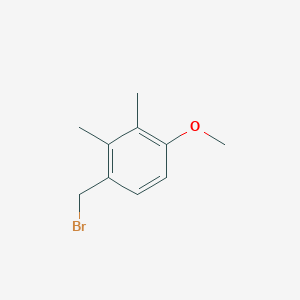

5-(5-Bromothiophen-2-yl)thiophene-2-sulfonyl chloride is a chemical compound with the CAS Number: 2243509-39-7 . It has a molecular weight of 343.67 . The IUPAC name for this compound is 5’-bromo-[2,2’-bithiophene]-5-sulfonyl chloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4BrClO2S3/c9-7-3-1-5(13-7)6-2-4-8(14-6)15(10,11)12/h1-4H . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications

Synthesis and Medicinal Applications

A study by Noreen et al. (2017) outlines the synthesis of thiophene sulfonamide derivatives using 5-bromothiophene-2-sulfonamide. These compounds showed significant urease inhibition and hemolytic activities, indicating potential for medicinal applications (Noreen et al., 2017).

Solubilization and Interaction with Surfactants

Saeed et al. (2017) investigated the solubilization of 5-bromothiophene-2-sulfonamide in micellar solutions of the anionic surfactant, Sodium dodecyl sulphate (SDS). This study provides insights into the interaction of thiophene derivatives with surfactants, which is crucial for pharmaceutical and industrial applications (Saeed et al., 2017).

Chemical Transformations and Structural Analysis

Rozentsveig et al. (2007) explored the chemical transformations of 2,5-dibromothiophene, producing a mixture of sulfonamides, including 5-bromothiophene-2-sulfonamide. Their study provides detailed structural and compositional analysis using various physicochemical methods, contributing to the understanding of thiophene derivatives' chemical properties (Rozentsveig et al., 2007).

Cytotoxicity Studies

A study on the cytotoxicity of compounds related to 5-(5-Bromothiophen-2-yl)thiophene-2-sulfonyl chloride was conducted by Arsenyan et al. (2016). They evaluated the cytotoxic effects of these compounds against various cancer cell lines, contributing valuable data for potential cancer therapies (Arsenyan et al., 2016).

Reactions and Derivatives Formation

Cremlyn et al. (1981) investigated the reactions of thiophene-2-sulfonyl chloride, leading to the formation of various derivatives. This study provides a comprehensive understanding of the chemical behavior and potential applications of thiophene sulfonyl derivatives (Cremlyn et al., 1981).

Safety and Hazards

The safety data sheet for a similar compound, 5-Bromothiophene-2-sulfonyl chloride, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .

Future Directions

The future directions for research and applications of 5-(5-Bromothiophen-2-yl)thiophene-2-sulfonyl chloride would depend on the specific field of study. In general, thiophene derivatives have been the subject of extensive research due to their wide range of potential applications in areas such as medicinal chemistry, material science, and industrial chemistry .

Properties

IUPAC Name |

5-(5-bromothiophen-2-yl)thiophene-2-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClO2S3/c9-7-3-1-5(13-7)6-2-4-8(14-6)15(10,11)12/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDWRVQHIMEGLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)S(=O)(=O)Cl)C2=CC=C(S2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClO2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B2370356.png)

![[6-(Iodomethyl)oxan-3-yl]methanol](/img/structure/B2370364.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2370366.png)

![9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B2370374.png)

![N-[2-(propan-2-yl)phenyl]-beta-alaninamide](/img/structure/B2370375.png)